4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide
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Overview
Description
4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide is a complex organic compound that features a combination of fluorinated pyrimidine, imidazole, and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal and ammonia, followed by further functionalization to introduce the 2-methyl and 1-(propan-2-yl) groups.
Synthesis of the Fluorinated Pyrimidine:
Coupling of the Imidazole and Pyrimidine Units: This step typically involves a nucleophilic substitution reaction to form the desired pyrimidinyl-imidazole intermediate.
Formation of the Benzamide Moiety: The final step involves the coupling of the pyrimidinyl-imidazole intermediate with a benzoyl chloride derivative in the presence of a base to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving pyrimidine and imidazole derivatives.
Materials Science: The compound’s fluorinated and aromatic nature makes it suitable for use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Mechanism of Action
The mechanism of action of 4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrimidine and imidazole moieties can form strong interactions with the active sites of enzymes, leading to inhibition of their activity . The benzamide moiety can further enhance binding affinity through additional interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-Methyl-1-(1-Methylethyl)-6-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-Yl)-1H-Benzimidazole: This compound shares the fluorinated and imidazole features but differs in the presence of a boronic ester group.
(2R,5S)-5-(4-Amino-5-Fluoro-2-Oxo-1(2H)-Pyrimidinyl)-1,3-Oxathiolane-2-Carboxylic Acid: This compound is an intermediate in the synthesis of antiviral agents and shares the fluorinated pyrimidine moiety.
Uniqueness
4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide is unique due to its combination of fluorinated pyrimidine, imidazole, and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H32FN7O |
---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
4-[[5-fluoro-4-(2-methyl-3-propan-2-ylimidazol-4-yl)pyrimidin-2-yl]amino]-N-(2-piperidin-1-ylethyl)benzamide |
InChI |
InChI=1S/C25H32FN7O/c1-17(2)33-18(3)28-16-22(33)23-21(26)15-29-25(31-23)30-20-9-7-19(8-10-20)24(34)27-11-14-32-12-5-4-6-13-32/h7-10,15-17H,4-6,11-14H2,1-3H3,(H,27,34)(H,29,30,31) |
InChI Key |
PGXDTVQNUCGXDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2F)NC3=CC=C(C=C3)C(=O)NCCN4CCCCC4 |
Origin of Product |
United States |
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